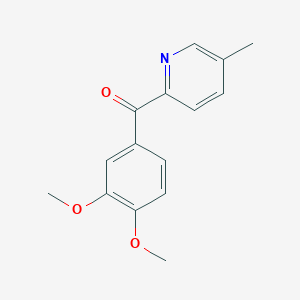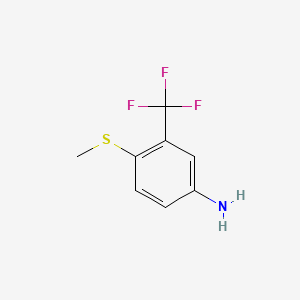
4-Methylthio-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylthio-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H8F3NS and a molecular weight of 207.22 . It is also known by its IUPAC name, 4-(methylsulfanyl)-3-(trifluoromethyl)aniline . The compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether, yielding the title products . This process involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C8H8F3NS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 . The SMILES string for this compound is CSC1=C(C=C(C=C1)N)C(F)(F)F .Scientific Research Applications
Vibrational Analysis and Material Applications
4-Methylthio-3-(trifluoromethyl)aniline and its derivatives have been studied for their potential in Non-Linear Optical (NLO) materials. A study conducted by Revathi et al. (2017) focused on the vibrational analysis of similar molecules, which is crucial for their application in NLO materials. The study highlights the effects of substituents on the vibrational spectra and includes analysis of hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential.
Applications in Organic Synthesis
The compound finds use in the synthesis of various organic compounds. For instance, Marull & Schlosser (2003) describe the acid-catalyzed cyclization-condensation between anilines and trifluoroacetoacetate, leading to the synthesis of 4-bromo-2-(trifluoromethyl)quinolines. These compounds are valuable in organic chemistry for further reactions and syntheses.
Liquid Crystal Research
A study by Miyajima et al. (1995) investigated derivatives of this compound for their potential in liquid crystal applications. They synthesized new derivatives exhibiting stable smectic B and A phases, useful in the development of liquid crystal displays and related technologies.
Catalysis
The compound has been used in catalysis research. Rao et al. (2014) explored its use in a palladium(II) complex as an efficient catalyst for Suzuki-Miyaura C-C coupling, a key reaction in organic synthesis.
Electronic and Molecular Properties Analysis
Studies such as the one by Saravanan et al. (2014) have focused on the electronic and molecular properties of this compound derivatives, providing insights into their potential electronic applications.
Biochemical Analysis
Biochemical Properties
4-Methylthio-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound may result in cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can result in significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with cellular processes. These interactions can result in changes in metabolic activity and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments .
Subcellular Localization
This compound’s subcellular localization is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, affecting cellular processes and function .
Properties
IUPAC Name |
4-methylsulfanyl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRGNWOSWJCGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619818 |
Source


|
| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63094-56-4 |
Source


|
| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
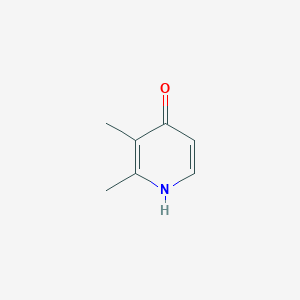



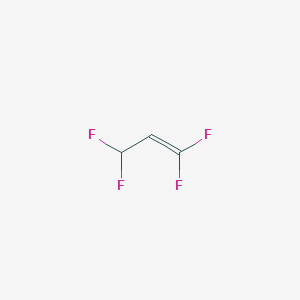
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

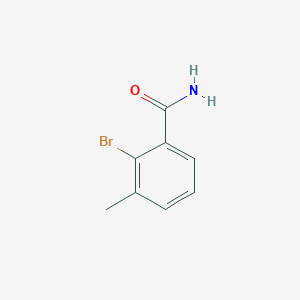
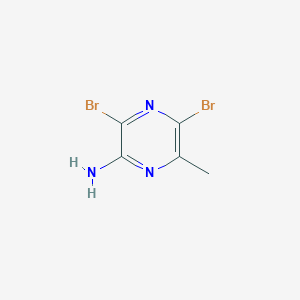
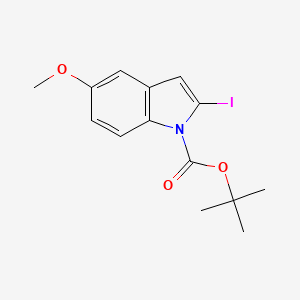

![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)

